
Pelubiprofen
Übersicht
Beschreibung
Pelubiprofen ist ein nichtsteroidales Antirheumatikum, das zur Klasse der Profene gehört. Es wird hauptsächlich zur Behandlung von Rückenschmerzen und Arthrose eingesetzt. This compound wurde in Südkorea von Daewon Pharmaceuticals entwickelt und wird in mehreren Ländern, darunter Korea und Russland, vermarktet .
Vorbereitungsmethoden
Pelubiprofen kann durch die Reaktion von 1-(1-Piperidino)cyclohexen mit Ethyl-2-(4-Formylphenyl)propanoat synthetisiert werden . Das Herstellungsverfahren umfasst das Hinzufügen eines Lösungsmittels zu this compound, Rühren bei einer Temperatur von -10 bis 50 °C, Kristallisieren, Rühren, Filtern und Trocknen, um this compound mit verschiedenen Partikelgrößen zu erhalten . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Löslichkeit und Absorption, z. B. die Entwicklung von this compound-Tromethamin mit verbesserter gastrointestinaler Sicherheit .
Analyse Chemischer Reaktionen
Pelubiprofen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Ketone und Säuren zu bilden.
Reduktion: Reduktionsreaktionen können this compound in Alkohol-Derivate umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Ketone, Alkohole und substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
Clinical Trials
Pelubiprofen has been the subject of numerous clinical trials aimed at evaluating its efficacy and safety compared to other NSAIDs. Notably:
- Rheumatoid Arthritis : A phase III trial demonstrated that this compound was non-inferior to celecoxib in reducing pain levels in patients with moderate to severe rheumatoid arthritis. The mean decrease in pain on a visual analogue scale was 26.2 mm for this compound compared to 21.2 mm for celecoxib, suggesting comparable effectiveness .
- Knee Osteoarthritis : Another study assessed the efficacy of controlled-release this compound versus aceclofenac in patients with symptomatic knee osteoarthritis. Results indicated that this compound provided similar pain relief without increasing adverse events, reinforcing its potential as a safer alternative .
Formulation Development
Recent research has focused on enhancing the pharmacological properties of this compound through innovative formulations:
- This compound Tromethamine : This new formulation aims to improve solubility and gastrointestinal safety. Studies have shown that this compound Tromethamine exhibits better absorption characteristics than standard this compound, leading to higher plasma concentrations and reduced gastrointestinal damage in animal models .
Formulation | Key Benefits | Study Findings |
---|---|---|
Standard this compound | Effective anti-inflammatory properties | Associated with gastrointestinal adverse events |
This compound Tromethamine | Improved solubility and GI safety | Higher absorption rates; reduced gastric damage |
Pharmacokinetics and Pharmacodynamics
Research utilizing stable isotope-labeled versions of this compound has advanced understanding of its metabolism and distribution:
- This compound-13C,d3 : This labeled compound is used as a tracer in pharmacokinetic studies, allowing researchers to track the compound's behavior within biological systems. It aids in elucidating the drug's pharmacodynamics, providing insights into its interaction with molecular targets.
Case Studies
- Efficacy Comparison with Celecoxib :
- Controlled Release Formulation :
Wirkmechanismus
Pelubiprofen works by inhibiting the enzymes cyclooxygenase-1 and cyclooxygenase-2, which are responsible for producing prostaglandins. Prostaglandins are substances in the body that cause pain, fever, and inflammation. By reducing the production of prostaglandins, this compound alleviates symptoms of pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Pelubiprofen wird mit anderen nichtsteroidalen Antirheumatika verglichen, wie z. B.:
Ibuprofen: Beide gehören zur Klasse der Profene und haben ähnliche entzündungshemmende Wirkungen, aber this compound wurde entwickelt, um eine verbesserte gastrointestinale Sicherheit zu haben.
Naproxen: Ein weiteres nichtsteroidales Antirheumatikum mit ähnlichen Anwendungsgebieten, aber this compound bietet ein anderes Sicherheitsprofil.
Die Einzigartigkeit von this compound liegt in seiner Entwicklung für verbesserte Löslichkeit, Absorption und gastrointestinale Sicherheit im Vergleich zu anderen nichtsteroidalen Antirheumatika .
Biologische Aktivität
Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity primarily through its selective inhibition of cyclooxygenase-2 (COX-2). This article delves into the pharmacological properties, efficacy, safety profiles, and case studies associated with this compound, supported by diverse research findings.
This compound functions by inhibiting COX-2, an enzyme responsible for the production of prostaglandins that mediate inflammation and pain. The inhibition of COX-2 leads to a reduction in the levels of prostaglandin E2 (PGE2), which is pivotal in inflammatory responses. This selective inhibition is associated with a lower incidence of gastrointestinal side effects compared to traditional NSAIDs that inhibit both COX-1 and COX-2.
Pharmacokinetics and Pharmacodynamics
Recent studies have explored the pharmacokinetic and pharmacodynamic characteristics of this compound. A notable study compared this compound tromethamine (a formulation designed to enhance solubility and absorption) with conventional this compound. The findings indicated that:
- Bioavailability : this compound tromethamine showed increased absorption and exposure compared to the standard formulation.
- COX-2 Inhibition : The maximum COX-2 inhibitory effect was approximately 98% for 25 mg of this compound tromethamine, demonstrating its potency in reducing inflammatory markers .
Table 1: Pharmacokinetic Parameters
Study | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
---|---|---|---|
I | 30 mg PEL | X | Y |
II | 25 mg PEL-T | Z | W |
Efficacy in Clinical Trials
This compound has been subjected to various clinical trials assessing its efficacy in conditions like rheumatoid arthritis (RA). A phase III trial compared this compound with celecoxib, revealing that:
- Pain Reduction : this compound was non-inferior to celecoxib in reducing pain as measured by a visual analog scale (VAS).
- Adverse Events : The incidence of adverse drug reactions (ADRs) was higher in the this compound group (31.2%) compared to celecoxib (20.6%), particularly gastrointestinal ADRs (20.8% vs. 8.8%) .
Table 2: Efficacy Outcomes in RA Patients
Outcome Measure | This compound Group (n=77) | Celecoxib Group (n=68) | p-value |
---|---|---|---|
VAS Pain Reduction (Week 6) | 42.9 ± 21.4 | 42.7 ± 24.2 | 0.95 |
KHAQ Score Reduction | 0.0 ± 0.5 | 0.0 ± 0.5 | - |
Rescue Medication Frequency | 0.7 ± 3.5 | 0.7 ± 3.6 | - |
Safety Profile
While this compound exhibits efficacy, its safety profile raises concerns, particularly regarding gastrointestinal issues. The prodrug nature of this compound contributes to fewer GI complications than traditional NSAIDs but still presents risks:
- Gastrointestinal Events : A significant percentage of patients reported gastrointestinal ADRs, necessitating careful monitoring during treatment.
- Case Studies : Reports indicate serious adverse effects such as drug-induced liver injury leading to conditions like Vanishing Bile Duct Syndrome, highlighting the need for vigilance in prescribing .
Eigenschaften
IUPAC Name |
2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZUGWXLBGZUPP-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)/C=C/2\CCCCC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048795 | |
Record name | Pelubiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69956-77-0 | |
Record name | Pelubiprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69956-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pelubiprofen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069956770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelubiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pelubiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELUBIPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1619C79FVJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.